2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
This compound is a substituted imidazole-based acetamide derivative characterized by a 3,4-dimethoxyphenyl group at position 5, a 4-ethoxyphenyl group at position 2, and a sulfanyl-linked acetamide moiety substituted with a furan-2-ylmethyl group. The imidazole core is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c1-4-33-19-10-7-17(8-11-19)25-28-24(18-9-12-21(31-2)22(14-18)32-3)26(29-25)35-16-23(30)27-15-20-6-5-13-34-20/h5-14H,4,15-16H2,1-3H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPFSJXDOMXIDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethoxybenzaldehyde, 4-ethoxybenzaldehyde, and other reagents necessary for imidazole ring formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.
Reduction: Reduction reactions can occur at the imidazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored for treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfanyl-acetamide derivatives with imidazole cores. Below is a comparative analysis with structurally related molecules:
Table 1: Structural Comparison
*Calculated based on formula.
Key Observations :
Substituent Effects on Bioactivity :
- The methylsulfinyl group in the p38 MAP kinase inhibitor () enhances binding to the kinase’s ATP pocket due to its polarity and chiral configuration . In contrast, the target compound’s sulfanyl group may confer reduced oxidative stability but improved lipophilicity.
- The 3,4-dimethoxyphenyl group in the target compound could improve solubility compared to the 4-fluorophenyl group in , which is more electron-withdrawing .
Role of Heterocyclic Moieties :
- The furan-2-ylmethyl group in the target compound may engage in hydrophobic interactions similar to the pyridyl group in but with reduced basicity .
- Triazole-based analogues () often exhibit enhanced metabolic stability compared to imidazoles due to reduced susceptibility to CYP450 oxidation .
Synthetic Accessibility :
- The target compound’s synthesis likely involves a multi-step route similar to , including imidazole ring formation via the Debus-Radziszewski reaction, followed by sulfanyl-acetamide coupling .
- highlights the use of sulfonyl linkers, which require harsher reaction conditions (e.g., SOCl₂ activation) compared to sulfanyl groups .
Table 2: Pharmacokinetic and Physicochemical Comparison
Research Findings and Implications
- Molecular docking studies could predict its affinity .
- Chirality Considerations: Unlike the chiral sulfoxide in , the target compound’s sulfanyl group is non-chiral, which may simplify synthesis but reduce enantiomer-specific efficacy .
- NMR Profiling : ’s methodology for comparing chemical shifts in regions A and B (e.g., substituent-induced shifts) could be applied to confirm the target compound’s regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
